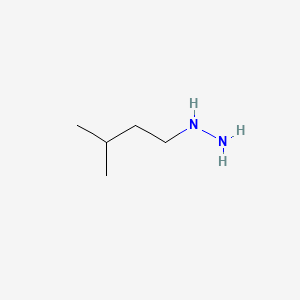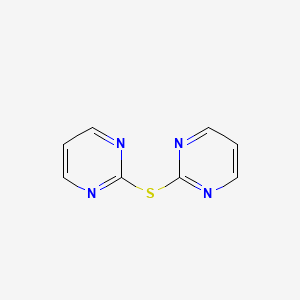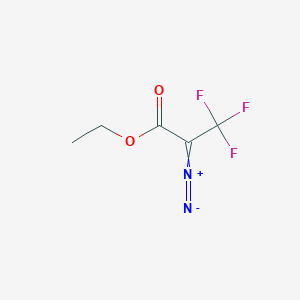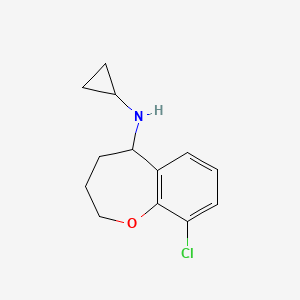
(3-Methylbutyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methylbutyl)hydrazine” is a chemical compound with the CAS Number: 1231245-19-4 . It is also known as 1-isopentylhydrazine hydrochloride . The molecular weight of this compound is 138.64 . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H . This indicates that the compound consists of a 5-carbon chain with a methyl group attached to the third carbon and a hydrazine group attached to the end of the chain .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The molecular weight of this compound is 138.64 .
科学的研究の応用
Environmental and Biological Sensing : Hydrazine is used in chemical, pharmaceutical, and agricultural industries but poses ecological and health risks due to its toxicity. To detect hydrazine, a ratiometric fluorescent probe (DDPB) has been developed, exhibiting low cytotoxicity, large Stokes shift, and low detection limit. This probe is effective for quantitative determination in environmental water systems and in fluorescence imaging of exogenous N2H4 in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).
Rapid Detection in Aqueous Solutions and Bio-Imaging : A novel oligothiophene derivative, 3TY, acts as a hydrazine chemosensor in aqueous solution. It allows ultrafast and ultrasensitive hydrazine detection with a very low detection limit, and can be used for detecting N2H4 in environmental water and human urine, along with bio-imaging in living cells (Guo et al., 2020).
Chemical Reaction Mechanism Studies : Reactive dynamics studies on hydrazine decomposition using the ReaxFF reactive force field have shown realistic decomposition mechanisms and rates, providing insights into chemical processes in bulk and catalytic decomposition of hydrazine under various conditions (Zhang et al., 2009).
Development of Next-Generation Fluorescent Probes : A new sensing moiety, ortho-methoxy-methyl-ether (o-OMOM), incorporated into a naphthaldehyde structure, has been developed to provide a fluorescent probe for hydrazine. This probe demonstrates high selectivity, sensitivity, and practical applications in various environments, including soil analysis and two-photon tissue imaging (Jung et al., 2019).
Near-Infrared Fluorescent Chemodosimeter for Hydrazine : A near-infrared fluorescent chemodosimeter has been developed for the simple detection of hydrazine in solution and biosystems, showing good selectivity and sensitivity in both solution and living cells (Ma et al., 2017).
Inhibition Studies of γ-Aminobutyric Acid Aminotransferase : (3-Hydroxybenzyl)hydrazine and methylhydrazine have been found as potent slow-binding inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), which does not involve the formation of a rapidly reversible enzyme-inhibitor complex (Lightcap & Silverman, 1996).
Safety and Hazards
“(3-Methylbutyl)hydrazine” is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
(3-Methylbutyl)hydrazine, a derivative of hydrazine, primarily targets carbonyl compounds such as aldehydes and ketones . The compound interacts with these targets through a process known as the Wolff-Kishner reduction .
Mode of Action
The mode of action of this compound involves a nucleophilic addition reaction with its targets . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction can lead to the formation of various hydrazine products .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of carbonyl compounds to hydrazones . This process is part of the Wolff-Kishner reduction, a method for converting aldehydes and ketones into alkanes . The reaction kinetics of hydrazine-based fuels, including this compound, are critical for understanding their role in various biochemical pathways .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with carbonyl compounds. The formation of hydrazones can lead to various downstream effects, including the reduction of carbonyl compounds to alkanes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical compounds can affect the rate and efficiency of the reactions involving this compound . For instance, the use of a high boiling point solvent, such as ethylene glycol, is often required to provide the high temperatures needed for the Wolff-Kishner reduction to occur .
生化学分析
Cellular Effects
Hydrazines are known to interact with cellular enzymes, causing protein denaturation and weakening the bacterial cells .
Molecular Mechanism
Hydrazines are known to form hydrazones through a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of (3-Methylbutyl)hydrazine in laboratory settings. Hydrazines are generally synthesized in the laboratory by heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in different organic solvents .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Hydrazines are known to undergo various metabolic pathways for the formation of reactive species .
Subcellular Localization
The subcellular localization of mRNA, a process that gives precise and efficient control over the translation process, is a prevalent mechanism used in a variety of cell types .
特性
IUPAC Name |
3-methylbutylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2)3-4-7-6/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJAZWNACGZVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-Dimethylethyl 4-[(4-bromo-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2808688.png)

![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)
![(E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2808693.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)


![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2808704.png)


